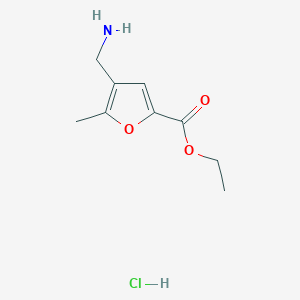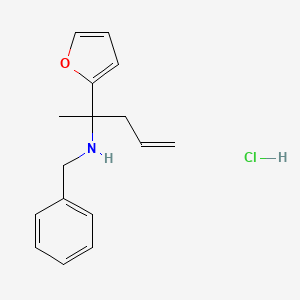
N-(1-chloro-2-oxo-2-phenylethyl)benzamide
Overview
Description
“N-(1-chloro-2-oxo-2-phenylethyl)benzamide” is a chemical compound that is used as an amidophenacylating reagent in various organic reactions . It is used, for example, in the synthesis of thiohydantoin derivatives .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H12ClNO2 . The compound has a molecular weight of 273.71 g/mol . The canonical SMILES representation is C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)Cl .Chemical Reactions Analysis
“this compound” is used as an amidophenacylating reagent in various organic reactions . For instance, it is used in the synthesis of thiohydantoin derivatives . In a reported reaction, N-(1-Chloro-2-oxo-2-phenylethyl)acet-, -benz-, and -4-methylbenzamides reacted with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to give derivatives of 5-amino-2-hydrazino-1,3-thiazole .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 273.71 g/mol . The compound has a molecular formula of C15H12ClNO2 . The canonical SMILES representation is C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)Cl .Scientific Research Applications
GPR139 Receptor Agonism
N-(1-chloro-2-oxo-2-phenylethyl)benzamide derivatives have been identified as potent and selective agonists of the GPR139 receptor. A specific compound, (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide, was found to cross the blood-brain barrier and exhibit drug-like properties suitable for oral dosing in rats (Dvorak et al., 2015).
Biological Activity Against Pathogens
A series of 5-chloro and 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, closely related to this compound, showed significant biological activity against mycobacterial, bacterial, and fungal strains. These compounds also demonstrated activity in inhibiting photosynthetic electron transport in spinach chloroplasts (Imramovský et al., 2011).
Anticonvulsant Properties
Related compounds, such as 4-amino-N-(1-phenylethyl)benzamide analogues, were studied for their anticonvulsant properties. However, modifications to these compounds often resulted in decreased anticonvulsant potency (Clark & Davenport, 1987).
Anti-Tubercular Activity
Derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were non-cytotoxic in nature and demonstrated good safety profiles (Nimbalkar et al., 2018).
Apoptosis Induction in Cancer Cell Lines
Some 2-hydroxy-N-(arylalkyl)benzamides, structurally similar to this compound, were found to induce apoptosis in various cancer cell lines, including melanoma. This activity was confirmed through several apoptotic markers (Imramovský et al., 2013).
Bactericidal Activity Against MRSA
A series of benzamides closely related to this compound exhibited potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as antibacterial agents (Zadrazilova et al., 2015).
Properties
IUPAC Name |
N-(1-chloro-2-oxo-2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-14(13(18)11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,14H,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMANAHPLPILSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560706 | |
| Record name | N-(1-Chloro-2-oxo-2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41260-69-9 | |
| Record name | N-(1-Chloro-2-oxo-2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



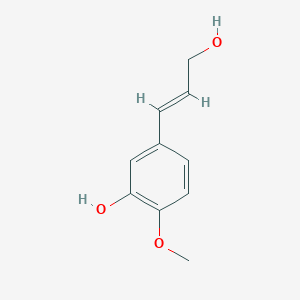
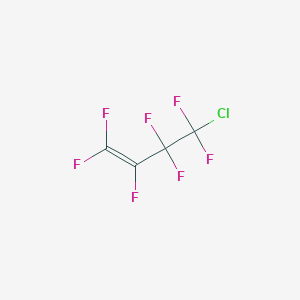
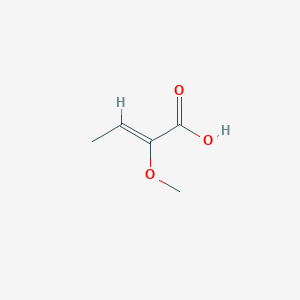
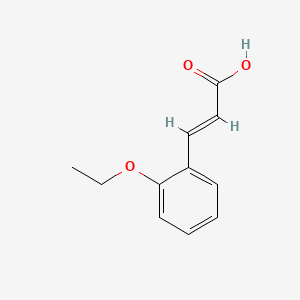
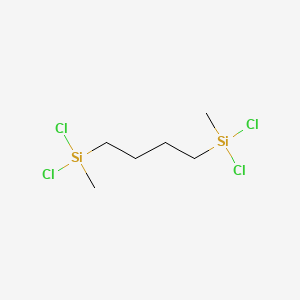
![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)
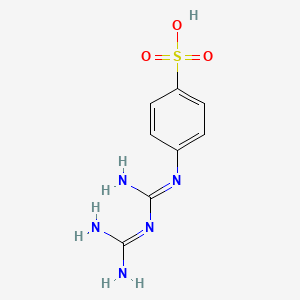

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)

